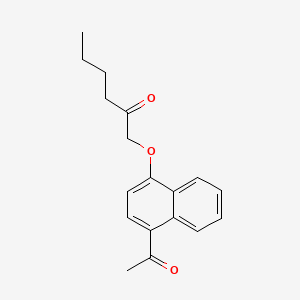![molecular formula C13H10N4O8S2 B14461440 5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid CAS No. 71747-43-8](/img/structure/B14461440.png)
5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid is a complex organic compound that features a naphthalene core with various functional groups, including hydroxyl, oxo, pyrazolyl, and sulfonic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the naphthalene core, introduction of the pyrazolyl group, and subsequent functionalization to introduce the hydroxyl, oxo, and sulfonic acid groups. Common synthetic routes may involve:
Condensation reactions: To form the naphthalene core.
Hydrazine coupling: To introduce the pyrazolyl group.
Oxidation and sulfonation: To introduce the oxo and sulfonic acid groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional oxo groups.
Reduction: The oxo group can be reduced to form hydroxyl groups.
Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as alkyl halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while substitution reactions may yield sulfonate esters or amides.
Aplicaciones Científicas De Investigación
5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Use as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Use as a catalyst or intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid: Similar structure but lacks the oxo group.
5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid: Similar structure but with a different position of the pyrazolyl group.
Uniqueness
The unique combination of functional groups in 5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in the design of new materials or drugs with specific desired properties.
Propiedades
Número CAS |
71747-43-8 |
|---|---|
Fórmula molecular |
C13H10N4O8S2 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
4,5-dihydroxy-3-(1H-pyrazol-5-yldiazenyl)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C13H10N4O8S2/c18-8-5-7(26(20,21)22)3-6-4-9(27(23,24)25)12(13(19)11(6)8)17-16-10-1-2-14-15-10/h1-5,18-19H,(H,14,15)(H,20,21,22)(H,23,24,25) |
Clave InChI |
YWELTDJVHOFCRN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



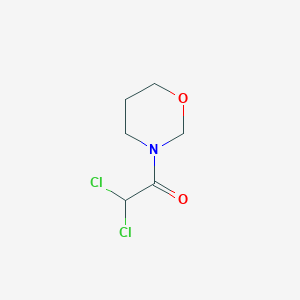

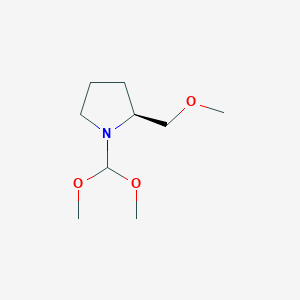
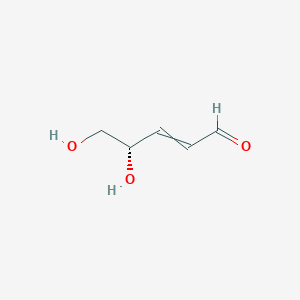
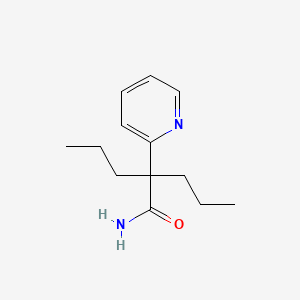

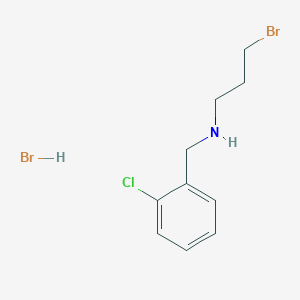
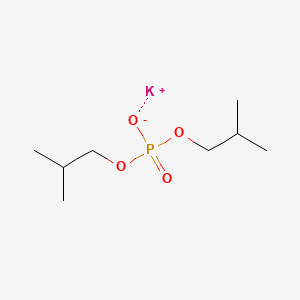
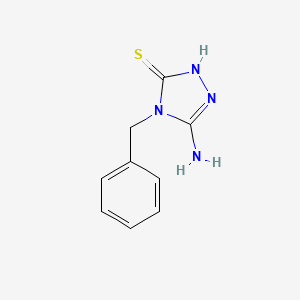


![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)
